molecular formula C23H20N4O4S3 B2676255 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide CAS No. 1223814-99-0

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide

Cat. No.: B2676255
CAS No.: 1223814-99-0
M. Wt: 512.62
InChI Key: XWDKIBPEYSWFSV-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide features a pyrimidine core substituted with a thiophene sulfonyl group at position 5 and a sulfanyl acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 4-(benzyloxy)phenyl group. This structure combines a heterocyclic backbone with sulfonamide and sulfanyl linkages, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections.

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S3/c24-22-19(34(29,30)21-7-4-12-32-21)13-25-23(27-22)33-15-20(28)26-17-8-10-18(11-9-17)31-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,26,28)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDKIBPEYSWFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide typically involves multiple steps. One common approach is to start with the synthesis of the pyrimidine core, followed by the introduction of the thiophene-2-sulfonyl group and the sulfanyl group. The final step involves the coupling of the benzyloxyphenylacetamide moiety.

    Synthesis of Pyrimidine Core: The pyrimidine core can be synthesized using a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of Thiophene-2-sulfonyl Group: This step can be achieved through a sulfonation reaction using thiophene-2-sulfonyl chloride.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced using thiol reagents under suitable conditions.

    Coupling with Benzyloxyphenylacetamide: The final coupling step can be performed using standard amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation. For instance, the thiophene group may interact with active sites on enzymes, potentially leading to reduced tumor growth through apoptosis induction in cancer cells.

Case Study:

In research involving similar sulfonamide derivatives, compounds have shown cytotoxic activity against various cancer cell lines, including colon and breast cancers. These findings suggest that 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide could be further evaluated for its potential as an anticancer agent .

Enzyme Inhibition

The compound has been explored for its ability to inhibit enzymes associated with metabolic disorders. For example, sulfonamides are known to act as inhibitors of α-glucosidase and acetylcholinesterase, which are critical in managing conditions like diabetes and Alzheimer's disease.

Data Table: Enzyme Inhibition Studies

EnzymeInhibition TypeReference
α-GlucosidaseCompetitive Inhibition
AcetylcholinesteraseNon-competitive Inhibition

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains. The sulfonamide group is well-known for its antibacterial properties, which could be leveraged in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Core Structure Acetamide Substituent Molecular Weight Key Features
Target Compound Pyrimidine 4-(Benzyloxy)phenyl ~532.5* Thiophene sulfonyl, sulfanyl
2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Pyrimidine 3-Fluorophenyl 424.49 Electron-withdrawing F
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Triazole Varied aryl groups ~450–550 Antimicrobial, antioxidant
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4-Methylpyridin-2-yl 318.40 Methyl substituents, simplified

*Estimated based on similar structures.

Biological Activity

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed review of its synthesis, biological mechanisms, and activity, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through a condensation reaction involving thiophene-2-sulfonyl chloride and a suitable amine.
  • Introduction of the Thioether Linkage : This is achieved by reacting the pyrimidine intermediate with a thiol compound under basic conditions.
  • Acetamide Formation : The acetamide moiety is formed through the reaction of the thioether intermediate with an acyl chloride.
  • Final Substitution : The final step involves substituting the acetamide with a benzyloxy group via nucleophilic substitution reactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, such as enzymes and receptors. The functional groups present in the compound facilitate binding to active sites, which can inhibit or modulate enzymatic activity, thereby affecting numerous biochemical pathways.

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives containing pyrimidine and thiophene structures have been shown to possess cytotoxic effects against various cancer cell lines, including breast and lung cancers .

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AMCF-7 (Breast)0.1
Compound BNCI-H522 (Lung)0.06
Compound CSK-OV-3 (Ovarian)0.1

Mechanistic Studies

Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This process is often accompanied by alterations in antioxidant enzyme activities, such as superoxide dismutase and catalase levels .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the anticancer effects of various derivatives similar to our compound against multiple human tumor cell lines at the National Cancer Institute. Results indicated that certain derivatives exhibited considerable cytotoxicity, suggesting potential therapeutic applications .
  • In Vivo Studies : Further research is required to confirm in vivo efficacy and safety profiles; however, preliminary studies indicate that compounds with similar structures may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions beyond cancer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide?

  • Methodology : The compound’s core structure can be synthesized via nucleophilic substitution. For example, describes a similar acetamide synthesis where 2-thio-4,6-dimethylpyrimidine reacts with 2-chloroacetamide derivatives in refluxing ethanol. Adapting this, the thiophene-2-sulfonyl group could be introduced via sulfonation of the pyrimidine ring, followed by coupling with the benzyloxy-phenylacetamide moiety. Purification via column chromatography and characterization by 1H^1H-NMR/LC-MS are critical .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodology : X-ray crystallography (as in ) is ideal for confirming the sulfanyl and sulfonyl linkages. For solution-phase analysis, 13C^{13}C-NMR and HSQC can resolve overlapping signals in the pyrimidine and thiophene regions. IR spectroscopy can validate sulfonyl (S=O, ~1350 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) functionalities. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrimidine scaffold’s prevalence in inhibitors (). Use fluorogenic substrates or ATP-depletion assays. Cell viability studies (MTT assay) can assess cytotoxicity. Dose-response curves (IC50_{50}) and selectivity profiling against related enzymes are essential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Substituent Variation : Modify the benzyloxy group (e.g., electron-withdrawing/-donating groups) to assess impact on target binding ().
  • Bioisosteric Replacement : Replace the thiophene-sulfonyl group with furan or phenyl sulfonates (see for fluorophenyl analogs) to optimize solubility or affinity.
  • Pharmacokinetic Profiling : Use logP measurements and metabolic stability assays (e.g., liver microsomes) to correlate structural changes with ADME properties .

Q. What computational strategies can predict binding modes and guide synthetic optimization?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases in ). Focus on sulfonyl and pyrimidine motifs as hydrogen-bond acceptors.
  • MD Simulations : Run 100-ns trajectories to assess binding stability (GROMACS/AMBER).
  • Quantum Mechanics (QM) : Calculate partial charges for sulfonyl groups (Gaussian 09) to refine force field parameters .

Q. How should contradictory bioassay data (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodology :

  • Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Purity Analysis : Check for impurities via HPLC (>98% purity; ).
  • Buffer Conditions : Test solubility in DMSO/PBS and confirm compound stability under assay conditions (LC-MS monitoring) .

Notes

  • Focus on peer-reviewed synthesis ( ), computational design ( ), and SAR () for methodological rigor.
  • Address contradictions via orthogonal validation and purity checks to ensure reproducibility.

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